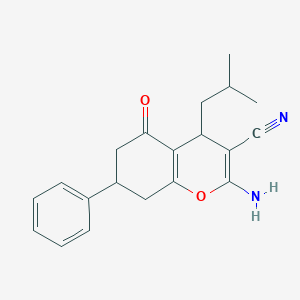

![molecular formula C19H22N2O3S B375855 Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate CAS No. 332162-27-3](/img/structure/B375855.png)

Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a complex organic compound . It is a part of the substituted pyridines group, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of such compounds often involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Multi-component Synthesis

A five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and aromatic aldehydes leads to the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a novel tandem Mannich-enamine-substitution sequence. This process demonstrates the compound's utility in complex heterocyclic syntheses, indicating its potential for generating diverse chemical libraries for further biological evaluation (Raja & Perumal, 2006).

Heterocyclic Compounds Synthesis

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate's reactivity was explored, producing a variety of heterocyclic compounds. This study emphasizes the compound's versatile reactivity profile, useful for synthesizing novel heterocycles with potential pharmacological activities (Al-Taifi et al., 2020).

Domino Annulation Reactions

L-proline-catalyzed domino annulation reactions using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate showcased the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This highlights the compound's utility in catalyzed reactions to access densely functionalized heterocycles, which could have significant biological applications (Indumathi & Perumal, 2010).

Antimycobacterial Agents

A four-component reaction involving ethyl-3-oxo-4-(arylsulfanyl)butanoate produced novel tetrahydro-pyridine esters, which upon dehydrogenation yielded functionalized pyridines. These heterocycles were tested for in vitro activity against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of compounds synthesized using ethyl 2-[(2-oxopropyl)sulfanyl]acetate or related chemicals (Raju et al., 2010).

properties

IUPAC Name |

ethyl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-24-18(23)11-25-19-16(10-20)15(9-17(22)21-19)14-7-5-13(6-8-14)12(2)3/h5-8,12,15H,4,9,11H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMHSVRFDEKCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

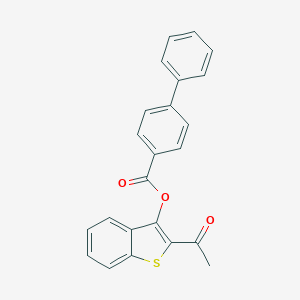

![Ethyl 4-(4-bromophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B375772.png)

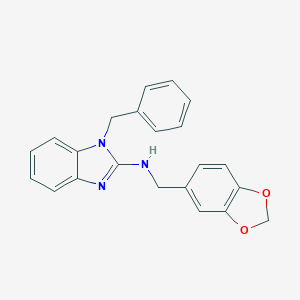

![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375774.png)

![[2-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375775.png)

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-phenylbenzoate](/img/structure/B375776.png)

![[4-[(Z)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B375777.png)

![2-[(4-bromobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375778.png)

![2-[(E)-[[2-(3-cyano-4,6-diphenylpyridin-1-ium-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-4-nitrophenolate](/img/structure/B375782.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B375785.png)

![[4-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate](/img/structure/B375790.png)

![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B375791.png)

![[4-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate](/img/structure/B375792.png)